molecular formula C21H28N2O8S2 B1680850 SB-756050 CAS No. 447410-57-3

SB-756050

Número de catálogo: B1680850
Número CAS: 447410-57-3
Peso molecular: 500.6 g/mol
Clave InChI: GJUFPAZNBPFNRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SB-756050 implica múltiples pasos, comenzando con la preparación de intermediarios clave. Las condiciones de reacción generalmente incluyen el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y reactivos como el hidruro de sodio (NaH) para reacciones de desprotonación. El paso final implica el acoplamiento de intermediarios bajo condiciones controladas de temperatura y pH para producir this compound .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica típicamente utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

SB-756050 se somete a diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound, que se pueden analizar más a fondo utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) .

Aplicaciones Científicas De Investigación

Type 2 Diabetes Mellitus

The primary application of SB-756050 has been in the treatment of Type 2 Diabetes Mellitus. Several clinical trials have investigated its safety, pharmacokinetics, and pharmacodynamics:

  • Phase 1 Trials : Two significant Phase 1 studies were conducted to assess the safety and tolerability of this compound in healthy volunteers and patients with T2DM. These studies evaluated different dosing regimens over six days.
    Study IDPopulationDesignResults Summary
    NCT00733577T2DM PatientsRandomized, placebo-controlledWell-tolerated; variable pharmacodynamic effects; some doses increased glucose levels .
    NCT00607906Healthy VolunteersSingle-blind, escalating single doseDemonstrated nonlinear pharmacokinetics; no significant changes when combined with sitagliptin .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates that it is readily absorbed and exhibits nonlinear pharmacokinetics at higher doses. The variability in pharmacodynamic effects suggests that while some doses may lead to increased glucose levels, others do not significantly affect glucose reduction .

Case Study 1: Safety and Efficacy in Diabetic Patients

A study involving fifty-one subjects explored the effects of this compound over six days. It was observed that doses at lower levels resulted in increased glucose levels, while higher doses did not yield significant reductions in blood glucose. This variability highlights the need for careful dose management in clinical settings .

Case Study 2: Combination Therapy

In another investigation, this compound was co-administered with sitagliptin to assess potential synergistic effects on glucose metabolism. The results indicated that while this compound altered gut hormone profiles, the overall glucose-lowering effect was comparable to sitagliptin alone .

Future Applications

Given its mechanism of action and initial clinical findings, future research may explore the following avenues:

  • Obesity Management : Investigating the role of this compound in weight management through its effects on energy expenditure and appetite regulation.
  • Cardiometabolic Health : Evaluating its potential benefits in improving cardiovascular outcomes in diabetic patients.

Mecanismo De Acción

SB-756050 ejerce sus efectos activando selectivamente TGR5, un receptor de ácidos biliares. Al activarse, TGR5 modula la liberación de péptido similar al glucagón-1 (GLP-1) y otras hormonas involucradas en el metabolismo de la glucosa. Esto lleva a una mejor homeostasis de la glucosa y un mayor gasto energético. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del monofosfato de adenosina cíclico (cAMP) y la activación de la proteína quinasa A (PKA) .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

SB-756050 es único en su alta selectividad para TGR5 sobre otros receptores, lo que lo convierte en una herramienta valiosa para estudiar los efectos específicos de la activación de TGR5. A diferencia de los agonistas duales como INT-767 y BAR502, this compound no activa FXR, lo que permite investigaciones más específicas .

Actividad Biológica

SB-756050 is a selective agonist of the TGR5 (G protein-coupled bile acid receptor), which has garnered attention for its potential therapeutic implications in metabolic disorders, particularly type 2 diabetes (T2D). This compound's biological activity is characterized by its pharmacokinetics, pharmacodynamics, and safety profile, as evidenced by various clinical studies.

TGR5 Activation

TGR5 plays a significant role in the regulation of glucose metabolism and energy homeostasis. This compound's activation of TGR5 leads to the modulation of gut hormones such as GLP-1 (glucagon-like peptide-1) and PYY (peptide YY), which are crucial for insulin secretion and appetite regulation .

Dose-Dependent Effects

Clinical trials have shown that this compound exhibits highly variable pharmacodynamic effects across different doses. Notably:

  • At lower doses, increases in glucose levels were observed.
  • Higher doses did not yield significant reductions in glucose levels, indicating a complex dose-response relationship .

Comparative Effects with Sitagliptin

In a study where this compound was co-administered with sitagliptin (a DPP-4 inhibitor), the glucose-lowering effects were comparable to those achieved with sitagliptin alone, despite differing gut hormone profiles. This suggests that while this compound may not directly lower glucose levels at higher doses, it could still play a role in modulating metabolic pathways when combined with other treatments .

Absorption and Bioavailability

This compound is well-tolerated and demonstrates nonlinear pharmacokinetics. It exhibits a less than dose-proportional increase in plasma exposure above 100 mg, indicating that higher doses do not necessarily correlate with increased bioavailability .

Safety Profile

The safety profile of this compound has been evaluated in clinical settings, showing no serious adverse events associated with its administration. A data safety monitoring board oversaw these studies to ensure participant safety throughout the trials .

Clinical Trial Overview

A randomized controlled trial involving 51 subjects assessed the pharmacokinetics and pharmacodynamic effects of this compound over six days. Participants received either placebo or varying doses of this compound, followed by a single dose of sitagliptin on the last day .

Table 1: Summary of Clinical Trial Findings

ParameterFindings
Number of Participants51
Duration6 days
Doses AdministeredPlacebo, Low Dose, Medium Dose, High Dose
Key OutcomesVariable glucose response; no significant adverse events
Co-administrationSitagliptin on Day 6

Implications for Type 2 Diabetes Treatment

The findings from these studies suggest that while this compound may not directly lower glucose levels at all doses, its ability to influence gut hormone profiles could offer new avenues for managing T2D when used in conjunction with existing therapies like sitagliptin. Further research is warranted to explore its full potential in clinical practice .

Propiedades

IUPAC Name

1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUFPAZNBPFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025986
Record name 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447410-57-3
Record name SB-756050
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447410573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-756050
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3EST236LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SB-756050
Reactant of Route 2
Reactant of Route 2
SB-756050
Reactant of Route 3
Reactant of Route 3
SB-756050
Reactant of Route 4
Reactant of Route 4
SB-756050
Reactant of Route 5
Reactant of Route 5
SB-756050
Reactant of Route 6
SB-756050

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.